8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound that features a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a bromo-substituted phenol and an amine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Halogen atoms like bromine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce an amine or thiol group.
Scientific Research Applications
8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of benzoxazepine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The exact pathways and effects depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the methyl group present in 8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom.
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride: Contains a hydroxyl group instead of a methyl group.
Uniqueness
The presence of both the bromine and methyl groups in this compound makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
Properties
CAS No. |
2680539-43-7 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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